3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
The compound 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide features a benzene sulfonamide core linked to a substituted phenyl group and a 3,4-dihydroquinazolin-4-one heterocycle. Key structural attributes include:
- Methyl substituents: At the benzene sulfonamide (3-methyl) and phenyl ring (2-methyl), which may increase lipophilicity and influence steric interactions.
Properties
IUPAC Name |
3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-7-6-8-19(13-15)30(28,29)25-21-12-11-18(14-16(21)2)26-17(3)24-22-10-5-4-9-20(22)23(26)27/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDGHHAKNZYVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects in Sulfonamide-Based Compounds
The target compound shares structural similarities with SC-558 analogs (1a-f) (), which feature a benzene sulfonamide group with varying substituents (e.g., H, CH₃, OCH₃, Br, Cl). Key comparisons include:
- Lipophilicity : The target’s 3-methyl and 2-methyl groups may enhance membrane permeability compared to polar substituents like methoxy (1c) or halogens (1d, 1e).
- Biological Activity : In SC-558 analogs, substituent choice correlates with cyclooxygenase-2 (COX-2) inhibition potency . The target’s methyl groups may optimize selectivity or binding affinity in similar contexts.
Table 1: Substituent Comparison of Sulfonamide Analogs
| Compound | Substituent (X) | Key Properties | Potential Impact |
|---|---|---|---|
| Target Compound | 3-CH₃, 2-CH₃ | Increased lipophilicity | Enhanced membrane permeability |
| SC-558 Analog 1b | CH₃ | Moderate activity in COX-2 inhibition | Steric optimization for binding pockets |
| SC-558 Analog 1e | Cl | Electron-withdrawing effect | Altered electronic profile for H-bonding |
Heterocyclic Core Modifications
The dihydroquinazolinone moiety in the target compound contrasts with other heterocycles in sulfonamide derivatives:
- : A chromen-4-one-pyrazolo[3,4-d]pyrimidine hybrid (MW: 589.1) exhibits a melting point of 175–178°C, suggesting high crystallinity due to planar aromatic systems . The target’s dihydroquinazolinone, being less aromatic, may exhibit lower melting points and altered solubility.
- : A thiazolidinone-pyrazole hybrid (MW: 526.7) includes a thioxo group and sec-butyl substituent, which could improve metabolic stability compared to the target’s methyl and oxo groups .
Table 2: Heterocycle-Driven Property Comparison
Q & A
Q. How can multi-target drug discovery approaches be integrated into its development?
- Methodology :
- Polypharmacology screening : Use panels of >100 kinases or GPCRs to identify off-target effects .
- Synergy assays : Test combinations with standard therapeutics (e.g., cisplatin) via Chou-Talalay analysis .
- CRISPR-Cas9 gene editing : Knock out candidate targets to validate therapeutic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
